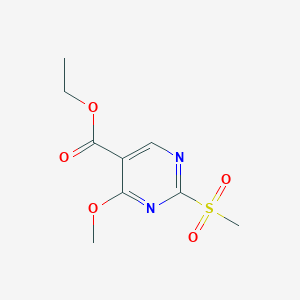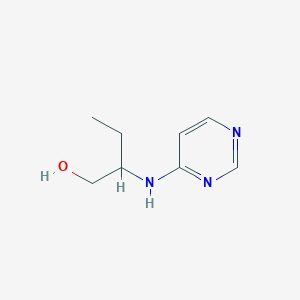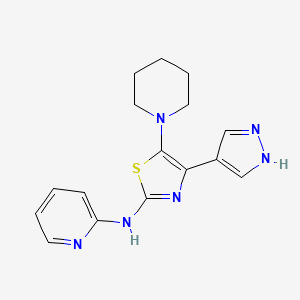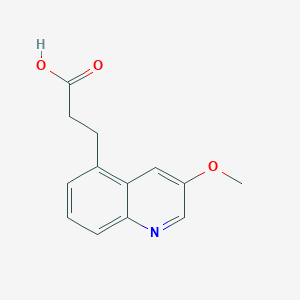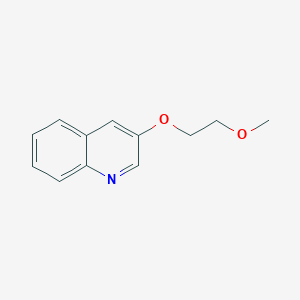
3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid
Descripción general
Descripción
3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a benzyloxy group, a methyl group, and a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-hydroxy-4-oxo-1(4H)-pyridinepropionic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the pyridine ring play crucial roles in its binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-hydroxy-4-oxo-1(4H)-pyridinepropionic acid
- 2-Methyl-3-(methoxy)-4-oxo-1(4H)-pyridinepropionic acid
- 2-Methyl-3-(ethoxy)-4-oxo-1(4H)-pyridinepropionic acid
Uniqueness
3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C16H17NO4/c1-12-16(21-11-13-5-3-2-4-6-13)14(18)7-9-17(12)10-8-15(19)20/h2-7,9H,8,10-11H2,1H3,(H,19,20) |
Clave InChI |
DXNGPENDMXMPDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1CCC(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
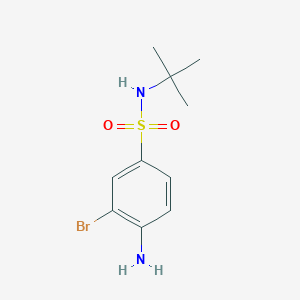
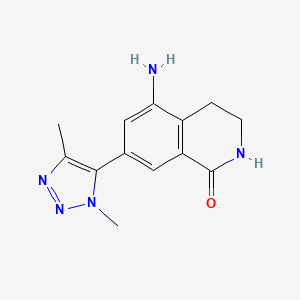
![1-[4-(Quinolin-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8537756.png)
![[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol](/img/structure/B8537758.png)
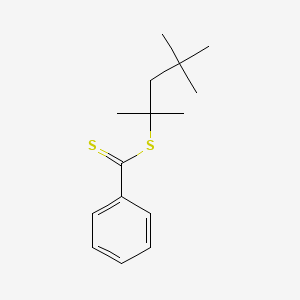
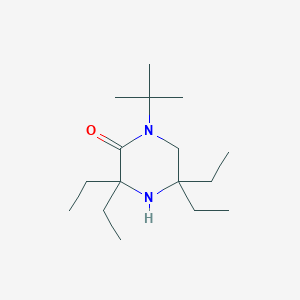
![Boronic acid, (4-methoxybenzo[b]thien-2-yl)-](/img/structure/B8537782.png)
![N-{4-[(Methoxymethyl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B8537793.png)
![Dimethyl 7-oxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-6,8-dicarboxylate](/img/structure/B8537806.png)
